molecular formula C22H36O5 B14288505 Benzoic acid, 3,4,5-tris(pentyloxy)- CAS No. 120597-24-2

Benzoic acid, 3,4,5-tris(pentyloxy)-

Cat. No.: B14288505
CAS No.: 120597-24-2
M. Wt: 380.5 g/mol
InChI Key: RYRJEEUJBHRMPM-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-tris(pentyloxy)- is an organic compound with the molecular formula C22H36O5. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by pentyloxy groups. This compound is known for its unique chemical structure, which includes a carboxylic acid group and three ether linkages, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-tris(pentyloxy)- typically involves the alkylation of a benzoic acid derivative. One common method is the reaction of 3,4,5-trihydroxybenzoic acid with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of benzoic acid derivatives often involves catalytic processes. For benzoic acid, 3,4,5-tris(pentyloxy)-, a similar approach can be used, where the starting material is subjected to catalytic alkylation using appropriate catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-tris(pentyloxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives with different functional groups, while reduction can produce alcohols .

Scientific Research Applications

Benzoic acid, 3,4,5-tris(pentyloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-tris(pentyloxy)- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pentyloxy groups can enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biological processes, including enzyme activity and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,4,5-tris(pentyloxy)- is unique due to its three pentyloxy groups, which provide distinct chemical and physical properties compared to its analogs. These properties include increased hydrophobicity and potential for unique interactions with biological targets .

Properties

CAS No.

120597-24-2

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

3,4,5-tripentoxybenzoic acid

InChI

InChI=1S/C22H36O5/c1-4-7-10-13-25-19-16-18(22(23)24)17-20(26-14-11-8-5-2)21(19)27-15-12-9-6-3/h16-17H,4-15H2,1-3H3,(H,23,24)

InChI Key

RYRJEEUJBHRMPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=CC(=C1OCCCCC)OCCCCC)C(=O)O

Origin of Product

United States

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